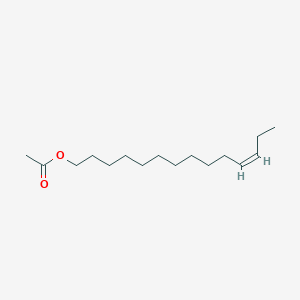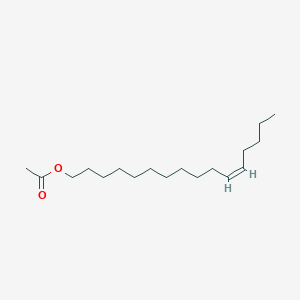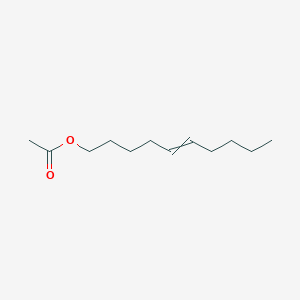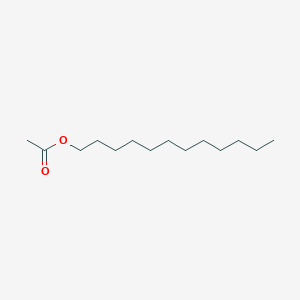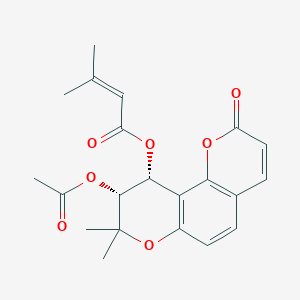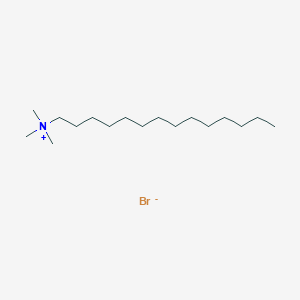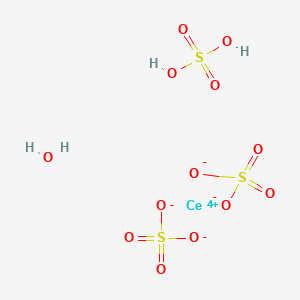
1,1,3,3-Tétraméthyldisiloxane
Vue d'ensemble
Description
1,1,3,3-Tetramethyldisiloxane is a bifunctional organosilane and the simplest member of the hydride-terminated polydimethylsiloxanes family. It is known for its stability in neutral pH environments and high reactivity with strong bases. This compound is widely used in organic synthesis due to its unique chemical properties .
Applications De Recherche Scientifique
1,1,3,3-Tetramethyldisiloxane has numerous applications in scientific research:
Chemistry: It is used as a reducing agent and a reactant in hydrosilylation reactions to synthesize various organosilicon compounds
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of silicone polymers, resins, and coatings.
Mécanisme D'action
Target of Action
1,1,3,3-Tetramethyldisiloxane (TMDSO) primarily targets various organic compounds, including carboxamides, aldehydes, and epoxides . It acts as a reducing agent in these reactions, facilitating the conversion of these compounds into other useful substances .
Mode of Action
TMDSO interacts with its targets through a process known as hydrosilylation . In this reaction, TMDSO donates hydride ions (H-) to the target molecule, leading to its reduction . For example, in the reduction of carboxamides to amines, TMDSO acts as an effective reducing agent .
Biochemical Pathways
The primary biochemical pathway affected by TMDSO is the reduction of organic compounds. For instance, it can reduce carboxamides to amines, aldehydes to alkyl halides, and epoxides to alkyl halides . These reactions are crucial in organic synthesis, enabling the production of a wide range of chemicals .
Pharmacokinetics
Its physical properties, such as its volatility and stability towards air and moisture, suggest that it could have interesting pharmacokinetic properties .
Result of Action
The action of TMDSO results in the reduction of various organic compounds. This can lead to the formation of new substances with different properties. For example, the reduction of carboxamides by TMDSO results in the formation of amines . These amines can then be used in further chemical reactions .
Action Environment
The action of TMDSO is influenced by various environmental factors. For instance, it is stable towards air and moisture, making it suitable for use in a variety of conditions . Additionally, its effectiveness as a reducing agent can be influenced by the presence of catalysts .
Analyse Biochimique
Biochemical Properties
1,1,3,3-Tetramethyldisiloxane plays a vital role in various biochemical reactions, particularly in the synthesis of aryl and alkylphosphines, important components in many organometallic-catalyzed reactions . Its weakly hydridic Si−H bond allows for selective reduction of various organic functional groups
Cellular Effects
It is known that inhalation of high concentrations can cause lung irritation, central nervous depression, headache, dizziness, slowing of reflexes, fatigue, and incoordination
Molecular Mechanism
The molecular mechanism of 1,1,3,3-Tetramethyldisiloxane is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Temporal Effects in Laboratory Settings
1,1,3,3-Tetramethyldisiloxane exhibits stability in neutral or near-neutral pH environments but demonstrates high reactivity towards strong bases and to a lesser extent, acids . Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si−H bond, resulting in the formation of oligomeric siloxanes and dihydrogen
Méthodes De Préparation
1,1,3,3-Tetramethyldisiloxane can be synthesized through several methods:
Hydrolysis of Chlorodimethylsilane: This method involves the careful hydrolysis of chlorodimethylsilane, which generates hydrogen chloride as a byproduct
Hydrosilylation Reactions: This method uses allyl derivatives and hydrosilanes in the presence of Karstedt’s catalyst.
Reduction of 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane: This method employs metal hydrides such as lithium aluminum hydride or sodium aluminum hydride in tetrahydrofuran.
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethyldisiloxane undergoes various chemical reactions, including:
Reduction Reactions: It serves as a mild reducing agent for the reduction of aldehydes, ketones, nitriles, nitro groups, and phosphine oxides .
Hydrosilylation Reactions: It reacts with alkenes and alkynes to form silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silanols and siloxanes.
Common reagents used in these reactions include metal hydrides, platinum-based catalysts, and strong bases. The major products formed from these reactions are amines, silanols, and various silicon-containing compounds .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisiloxane is unique due to its bifunctional nature and selective reactivity. Similar compounds include:
1,1,3,3,5,5-Hexamethyltrisiloxane: Another hydride-terminated polydimethylsiloxane with similar reducing properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in similar applications but with different reactivity and stability.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with distinct chemical properties and applications.
These compounds share some chemical properties with 1,1,3,3-Tetramethyldisiloxane but differ in their reactivity, stability, and specific applications .
Propriétés
InChI |
InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKXPWNFQBJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052010 | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3277-26-7, 30110-74-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


